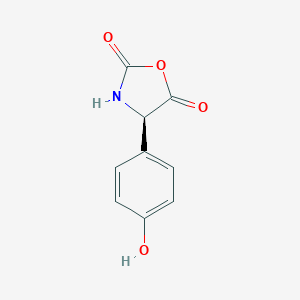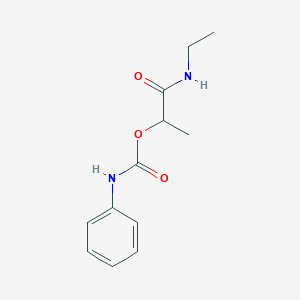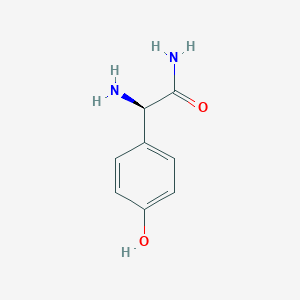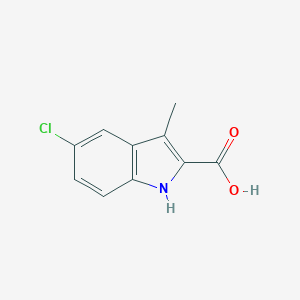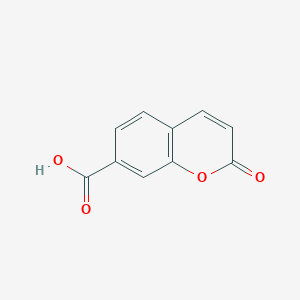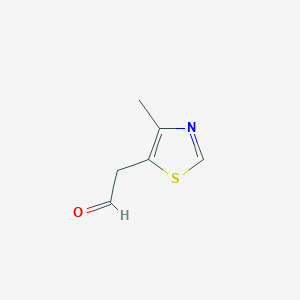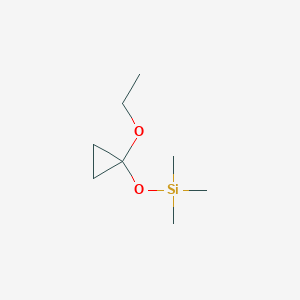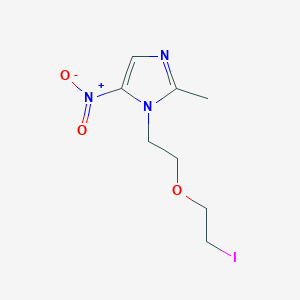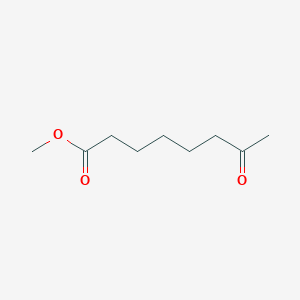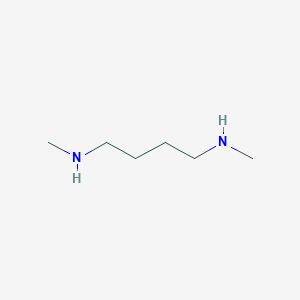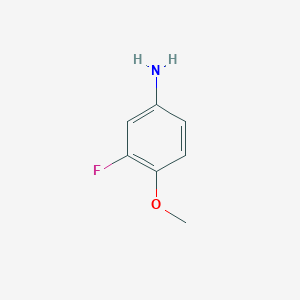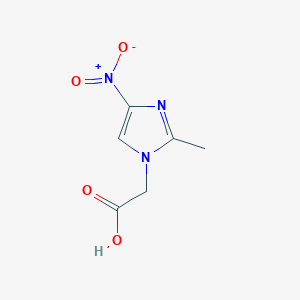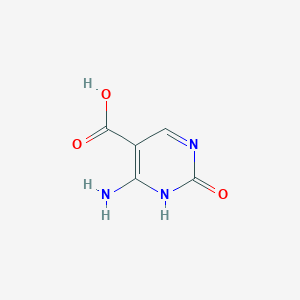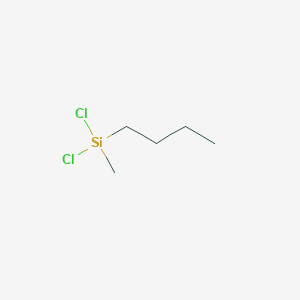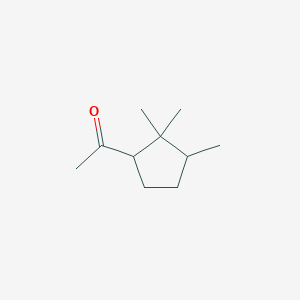
1-(2,2,3-Trimethylcyclopentyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,3-Trimethylcyclopentyl)ethanone, also known as muscone, is a naturally occurring compound found in the musk gland of musk deer. It has a strong, musky odor and is widely used in the fragrance industry for its unique scent. In recent years, there has been growing interest in the scientific research and potential applications of muscone.
Mécanisme D'action
The mechanism of action of 1-(2,2,3-Trimethylcyclopentyl)ethanone is not fully understood, but it is thought to act on a variety of molecular targets in the body. Muscone has been shown to interact with enzymes, receptors, and signaling pathways involved in a range of physiological processes.
Effets Biochimiques Et Physiologiques
Muscone has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2,2,3-Trimethylcyclopentyl)ethanone has been shown to have anti-inflammatory and antioxidant effects, as well as antimicrobial and antitumor properties. Muscone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Muscone has several advantages for use in laboratory experiments, including its unique scent and its ability to interact with a variety of molecular targets in the body. However, there are also limitations to its use, including its high cost and limited availability.
Orientations Futures
There are many potential future directions for research on 1-(2,2,3-Trimethylcyclopentyl)ethanone. One area of interest is in the development of new pharmaceuticals based on 1-(2,2,3-Trimethylcyclopentyl)ethanone's biological activities. Another area of research is in the development of new fragrances and perfumes based on 1-(2,2,3-Trimethylcyclopentyl)ethanone's unique scent. Additionally, researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in other fields, such as agriculture and food science.
Méthodes De Synthèse
Muscone can be synthesized through a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to create 1-(2,2,3-Trimethylcyclopentyl)ethanone from precursor compounds. Biotransformation involves the use of microorganisms to convert precursor compounds into 1-(2,2,3-Trimethylcyclopentyl)ethanone.
Applications De Recherche Scientifique
Muscone has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research is in the development of new fragrances and perfumes. Muscone is a key ingredient in many high-end fragrances and its unique scent has made it a popular choice for perfumers.
Another area of research is in the development of new pharmaceuticals. Muscone has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
17983-22-1 |
|---|---|
Nom du produit |
1-(2,2,3-Trimethylcyclopentyl)ethanone |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(2,2,3-trimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-7-5-6-9(8(2)11)10(7,3)4/h7,9H,5-6H2,1-4H3 |
Clé InChI |
RCFONYWGTLQPJF-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1(C)C)C(=O)C |
SMILES canonique |
CC1CCC(C1(C)C)C(=O)C |
Synonymes |
Methyl(2,2,3-trimethylcyclopentyl) ketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



